![molecular formula C11H8F2N2 B597244 5-(3,5-Difluorophenyl)pyridin-3-amine CAS No. 1225914-83-9](/img/structure/B597244.png)
5-(3,5-Difluorophenyl)pyridin-3-amine
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Overview
Description
5-(3,5-Difluorophenyl)pyridin-3-amine is a chemical compound with the molecular formula C11H8F2N2 . It has a molecular weight of 206.19 .
Molecular Structure Analysis
The molecular structure of 5-(3,5-Difluorophenyl)pyridin-3-amine consists of a pyridine ring attached to a phenyl ring at the 5-position . The phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions . The pyridine ring is substituted with an amine group at the 3-position .Scientific Research Applications
Synthesis of Heterocyclic Compounds
5-(3,5-Difluorophenyl)pyridin-3-amine: is a key precursor in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases, which are fundamental components of DNA and RNA. The compound’s ability to act as an intermediate in synthesizing 1H-pyrazolo[3,4-b]pyridines is particularly noteworthy . These derivatives have shown a wide range of biological activities and are used in medicinal chemistry for drug development.
Development of Fluorinated Pharmaceuticals
The introduction of fluorine atoms into pharmaceutical compounds can significantly alter their chemical and biological properties. 5-(3,5-Difluorophenyl)pyridin-3-amine can be utilized to synthesize fluorinated pyridines, which are a class of compounds with reduced basicity and reactivity. This makes them suitable candidates for the development of new pharmaceuticals with improved efficacy and stability .
Agricultural Chemical Research
Fluorinated compounds, such as those derived from 5-(3,5-Difluorophenyl)pyridin-3-amine , are explored for their potential use in agriculture. The introduction of fluorine atoms can lead to the development of agrochemicals with enhanced physical, biological, and environmental properties .
Radiolabeled Compounds for Imaging
The synthesis of 18F-labeled pyridines is an area of interest in the field of medical imaging5-(3,5-Difluorophenyl)pyridin-3-amine can serve as a precursor for the production of these compounds, which are used as imaging agents in positron emission tomography (PET) scans .
Neurological Disorder Research
Derivatives of 5-(3,5-Difluorophenyl)pyridin-3-amine have been studied for their potential application in treating neurological disorders. Compounds synthesized from this chemical have shown promise in multi-targeted approaches to Alzheimer’s disease treatment, exhibiting both antiaggregatory and antioxidant effects .
Cancer Therapy
The compound’s derivatives are being researched for their application in cancer therapy. The fluorinated pyridines synthesized from 5-(3,5-Difluorophenyl)pyridin-3-amine may be used in local radiotherapy to target cancer cells more effectively .
Mechanism of Action
- The primary target of 5-(3,5-Difluorophenyl)pyridin-3-amine is likely a specific protein or receptor involved in cellular signaling pathways. Unfortunately, specific information about the exact target remains elusive in the available literature .
- Absorption : The compound’s oral bioavailability is crucial. If it’s well-absorbed, it can reach its target effectively .
Target of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
5-(3,5-difluorophenyl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2/c12-9-1-7(2-10(13)4-9)8-3-11(14)6-15-5-8/h1-6H,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZIODBYFBPBBDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30735030 |
Source
|
Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Difluorophenyl)pyridin-3-amine | |
CAS RN |
1225914-83-9 |
Source
|
Record name | 5-(3,5-Difluorophenyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30735030 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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